(1-(4-Chlorophenyl)cyclobutyl)methanamine
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Overview
Description
(1-(4-Chlorophenyl)cyclobutyl)methanamine is an organic compound with the molecular formula C11H14ClN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a cyclobutyl ring substituted with a 4-chlorophenyl group and a methanamine group, making it a unique structure with potential for diverse chemical reactivity .
Preparation Methods
The synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine can be achieved through several methods:
Reaction of 1,4-dibromocyclobutane with 4-chlorophenylamine: This method involves the nucleophilic substitution of bromine atoms with the amine group of 4-chlorophenylamine.
Reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile: This method uses reducing agents such as lithium aluminium hydride in tetrahydrofuran at 0°C to convert the nitrile group to a methanamine group.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
(1-(4-Chlorophenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminium hydride can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form derivatives with different substituents.
Common reagents and conditions used in these reactions include organic solvents like methanol, diethyl ether, and tetrahydrofuran, as well as catalysts and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
(1-(4-Chlorophenyl)cyclobutyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
(1-(4-Chlorophenyl)cyclobutyl)methanamine can be compared with similar compounds such as:
(1-(4-Chlorophenyl)cyclobutanecarbonitrile): Similar structure but with a nitrile group instead of a methanamine group.
(1-(4-Chlorophenyl)cyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(4-Chlorophenyl)cyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
The uniqueness of this compound lies in its methanamine group, which provides distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISRXVFSSVMQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491288 |
Source
|
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-09-3 |
Source
|
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-chlorophenyl)cyclobutyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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